![molecular formula C11H16N2O7 B030879 (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate CAS No. 80366-85-4](/img/structure/B30879.png)
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Descripción general
Descripción
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a terminal carboxylic acid and a Boc-protected amino group. This compound is often used as a crosslinker in chemical reactions due to its ability to form stable amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves the reaction of acetic acid derivatives with tert-butoxycarbonyl (Boc) protected amino groups. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .
Análisis De Reacciones Químicas
Primary Reaction Types
The compound participates in two principal reaction pathways:
Amide Bond Formation
The NHS ester reacts with primary amines (e.g., lysine residues in peptides) to form stable amide bonds. This reaction is critical in bioconjugation for drug delivery systems and PROTAC (Proteolysis-Targeting Chimera) synthesis .
General Reaction:
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose a free aminooxy (–ONH₂) group, enabling further functionalization (e.g., oxime ligation) .
Reagents and Conditions
PROTAC Linkers
The NHS ester reacts with lysine residues in proteins to form conjugates for targeted degradation. For example:
- Case Study : Conjugation with monoclonal antibodies (e.g., anti-HRP IgG) for site-specific modification .
Prodrug Activation
In prodrug formulations, the NHS ester facilitates covalent attachment to therapeutic agents, enabling controlled release under physiological conditions .
Stability and Side Reactions
- Hydrolysis : The NHS ester undergoes hydrolysis in aqueous media (t₁/₂ ~2–4 hours at pH 7.4), necessitating anhydrous storage .
- Competitive Reactions : Competing reactions with alcohols or thiols may occur if present in excess .
Comparison with Similar NHS Esters
Industrial and Research Protocols
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-Ala-Osu is primarily utilized in the synthesis of peptides. The compound acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds while preventing unwanted side reactions. This property is crucial in the synthesis of complex peptides that may have therapeutic applications.
Bioconjugation Techniques
The compound's reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Drug Development
Boc-Ala-Osu has been explored for its potential in drug development, especially in creating prodrugs—compounds that become active drugs after metabolic conversion. Its ability to modify the pharmacokinetic properties of drugs can enhance their efficacy and reduce side effects.
Case Study 1: Peptide Therapeutics
A study demonstrated the successful incorporation of Boc-Ala-Osu into a peptide sequence that exhibited enhanced stability and bioactivity compared to unmodified peptides. This was evidenced by increased binding affinity to target receptors, showcasing its potential in therapeutic applications.
Case Study 2: Targeted Drug Delivery
Research involving the conjugation of Boc-Ala-Osu with nanoparticles showed improved targeting capabilities towards cancer cells. The modified nanoparticles demonstrated a higher accumulation in tumor tissues compared to non-modified counterparts, indicating its effectiveness in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its interactions with various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, [2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- (9CI): Similar structure with a terminal carboxylic acid and Boc-protected amino group.
2-((tert-Butoxycarbonyl)aminooxy)acetic acid: Contains a Boc-protected amino group and a carboxylic acid.
(2E)-2-Cyano-2-[[(1,1-dimethylethoxy)carbonyl]oxy]imino]acetic acid ethyl ester: Similar in structure but with different functional groups.
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of a hydrophilic PEG spacer, a terminal carboxylic acid, and a Boc-protected amino group. This combination allows for increased solubility in aqueous media and the formation of stable amide bonds, making it highly versatile for various applications .
Actividad Biológica
The compound (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate , also known by its IUPAC name, is a member of the pyrrolidine-2,5-dione derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H31N3O
- Molecular Weight : 395.52 g/mol
- CAS Number : 34404-36-9
Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. A study highlighted the efficacy of a related compound in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ)-Induced Seizures : ED50 = 59.4 mg/kg
- 6 Hz Seizures : ED50 = 22.4 mg/kg
These results suggest that the compound may inhibit sodium and calcium currents in neurons, contributing to its anticonvulsant effects .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown promise in pain management:
- The lead compound demonstrated significant efficacy in formalin-induced tonic pain models.
- Mechanisms likely involve antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain perception .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Sodium and Calcium Channels : Inhibition of these channels may reduce neuronal excitability.
- TRPV1 Receptor Antagonism : This action can diminish pain signaling pathways.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates favorable absorption and distribution characteristics:
- ADME-Tox Properties : The compound exhibits drug-like properties in vitro, suggesting it could be a viable candidate for further development in treating epilepsy and neuropathic pain .
Safety Profile
Safety assessments indicate that the compound may cause skin and eye irritation (H315, H319), which necessitates careful handling during research and application .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C23H31N3O |
Molecular Weight | 395.52 g/mol |
CAS Number | 34404-36-9 |
Anticonvulsant ED50 (MES) | 23.7 mg/kg |
Antinociceptive Efficacy | Significant in formalin model |
Safety Hazards | Skin irritation (H315), Eye irritation (H319) |
Case Studies
- Anticonvulsant Efficacy Study : A focused study evaluated various pyrrolidine derivatives for their anticonvulsant properties using mouse models. The lead compound demonstrated superior efficacy compared to traditional anticonvulsants.
- Pain Management Research : In a separate study, the antinociceptive effects were assessed using formalin-induced pain models, revealing that the compound effectively reduced pain responses similar to established analgesics.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOTLREHORFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477525 | |
Record name | AGN-PC-0NHS59 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80366-85-4 | |
Record name | AGN-PC-0NHS59 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.